

# Application Notes: Eriochrome Black T for Biochemical Metal Ion Detection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Eriochrome Black A

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## Introduction

Eriochrome Black T (EBT) is a versatile complexometric indicator and an azo dye widely employed in analytical chemistry for the determination of various metal ions. In biochemical and pharmaceutical research, the precise quantification of metal ions is critical, as they often play crucial roles as cofactors in enzymatic reactions, in protein structure stabilization, and in drug-target interactions. These application notes provide a comprehensive overview and detailed protocols for the use of EBT in the detection and quantification of metal ions in biochemical assays.

EBT forms colored complexes with a variety of divalent and trivalent metal ions. The free, deprotonated form of EBT is blue, while its metal complexes are typically wine-red.<sup>[1][2]</sup> This distinct color change upon binding to metal ions forms the basis of its application in both titrimetric and spectrophotometric assays. The general principle involves the formation of a metal-EBT complex, which can be monitored to determine the concentration of the metal ion.

## Principle of Detection

The detection of metal ions using Eriochrome Black T is based on the formation of a coordination complex between the metal ion and the EBT molecule. In its deprotonated form, EBT is blue in a buffered solution, typically around pH 10.<sup>[1][3]</sup> When a metal ion such as  $Mg^{2+}$ ,

$\text{Ca}^{2+}$ , or  $\text{Zn}^{2+}$  is introduced, it displaces the protons from the hydroxyl groups of the dye, forming a stable, wine-red colored complex.[2][4]

The equilibrium for this reaction can be represented as:



The intensity of the wine-red color is proportional to the concentration of the metal-EBT complex, which can be quantified spectrophotometrically. Alternatively, in complexometric titrations with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), the endpoint is detected when the EDTA has sequestered all the metal ions, causing the EBT to revert to its free, blue form.[4]

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of Eriochrome Black T with various metal ions. This data is essential for designing and optimizing biochemical assays.

Metal Ion	Log Kf (Formation Constant)	Optimal pH	Molar Absorptivity ( $\epsilon$ ) of M- EBT Complex ( $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ )	Wavelength ( $\lambda_{\text{max}}$ ) of M-EBT Complex (nm)	Notes
Mg <sup>2+</sup>	5.4	10	Not widely reported	~520-570[3] [5]	Forms a 1:1 complex.[6]
Ca <sup>2+</sup>	3.8	10	Not widely reported	~520-570[3]	Forms a 1:1 complex.[6]
Zn <sup>2+</sup>	12.9	6.95 - 7.60	Not widely reported	Not specified	Titration at pH 10 is also common.[7] [8]
Ni <sup>2+</sup>	15.1	Not specified	Not widely reported	Not specified	Forms a stable complex.[9]
Cu <sup>2+</sup>	16.2	Not specified	Not widely reported	Not specified	Forms a stable complex.[9]
Co <sup>2+</sup>	14.3	Not specified	Not widely reported	Not specified	Forms a stable complex.[9]
Fe <sup>3+</sup>	13.9	Not specified	Not widely reported	Not specified	Can interfere with other metal ion determinations.[9]
Cd <sup>2+</sup>	11.2	Not specified	Not widely reported	Not specified	Forms a stable complex.[9]

Hg <sup>2+</sup>	16.5	Not specified	Not widely reported	Not specified	Forms a stable complex. <a href="#">[9]</a>
Pb <sup>2+</sup>	11.4	Not specified	Not widely reported	Not specified	Forms a stable complex. <a href="#">[9]</a>
Th <sup>4+</sup>	Not reported	9.0 - 9.5	35,000	700	Highly sensitive method. <a href="#">[10]</a>
U(VI)	Not reported	9.5	92,440 (in micellar medium)	637 (in micellar medium)	Enhanced sensitivity with surfactants. <a href="#">[11]</a>

## Experimental Protocols

### Protocol 1: Spectrophotometric Determination of Magnesium

This protocol describes a direct colorimetric assay for the determination of magnesium concentration.

#### Materials:

- Eriochrome Black T solution (0.05% w/v in ethanol)
- Ammonia buffer (pH 10.0): Dissolve 5.4 g of ammonium chloride and 35 mL of 25% ammonia solution in deionized water and make up to 100 mL.
- Magnesium standard solutions (0-100 µM)
- Spectrophotometer and cuvettes

#### Procedure:

- To a series of test tubes, add 1 mL of each magnesium standard solution. Include a blank with 1 mL of deionized water.
- Add 4 mL of the alkaline Eriochrome Black T working reagent to each tube. The working reagent is prepared by mixing the EBT solution with the ammonia buffer.
- Mix the contents of the tubes thoroughly.
- Allow the reaction to proceed for 1 minute at room temperature.<sup>[5]</sup>
- Measure the absorbance of each solution at 570 nm against the blank.<sup>[5]</sup>
- Plot a standard curve of absorbance versus magnesium concentration.
- For unknown samples, follow the same procedure and determine the magnesium concentration from the standard curve.

## Protocol 2: Complexometric Titration for Zinc Determination

This protocol is suitable for determining the concentration of zinc in a given sample using EDTA titration.

Materials:

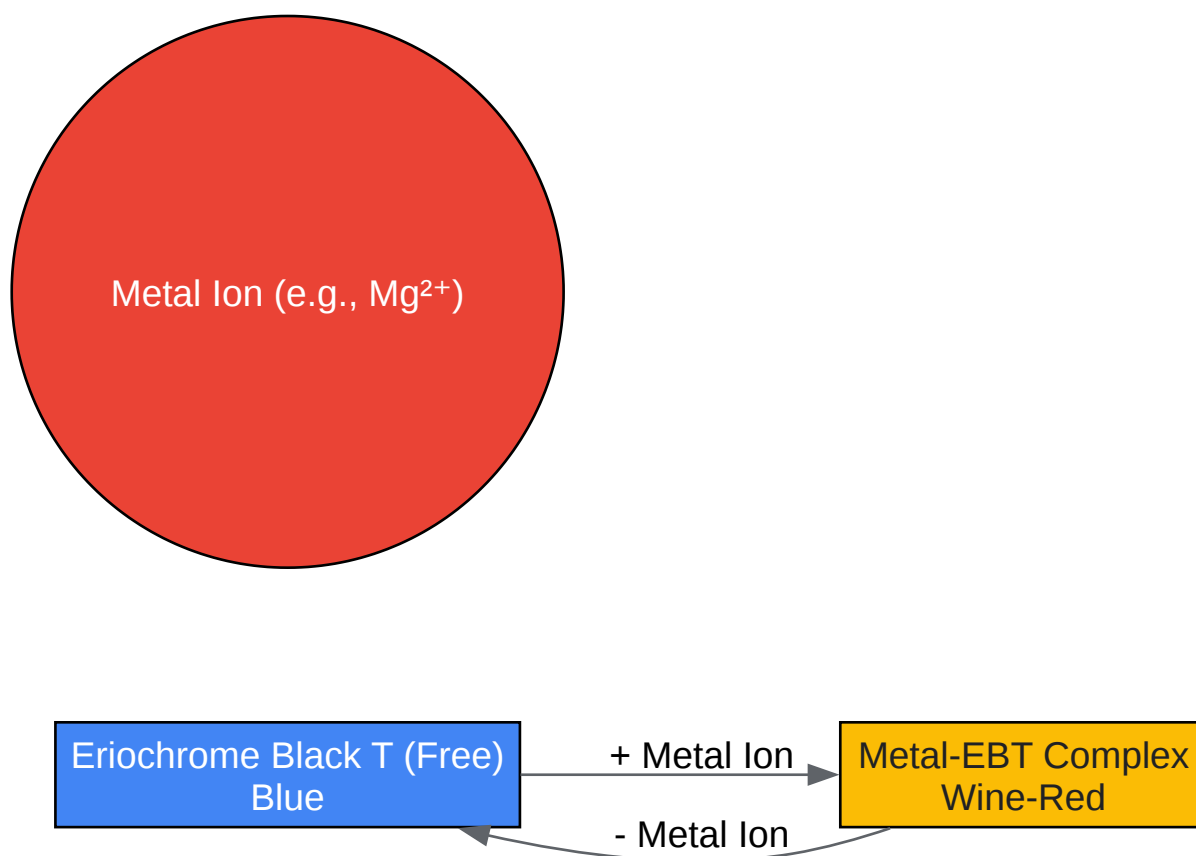
- Standardized EDTA solution (0.01 M)
- Ammonia buffer (pH 10.0)
- Eriochrome Black T indicator (solid mixture with NaCl, 1:100 w/w)<sup>[7]</sup>
- Burette, conical flask, and other standard titration equipment

Procedure:

- Pipette a known volume of the zinc-containing sample into a conical flask.
- Dilute the sample to approximately 100 mL with deionized water.

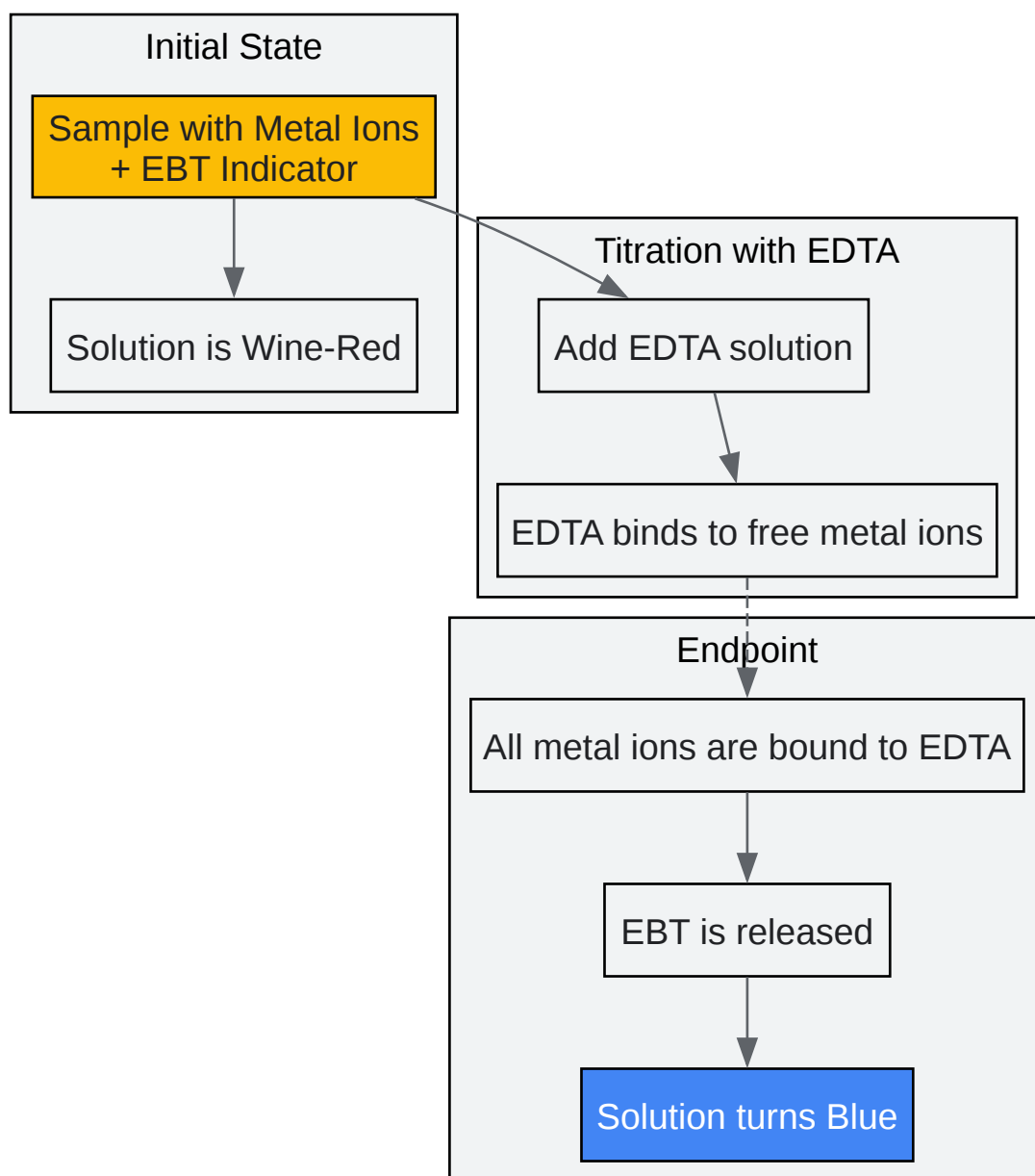
- Add 2 mL of the ammonia buffer solution to adjust the pH to 10.[7]
- Add a small pinch (approximately 100 mg) of the EBT indicator mixture. The solution should turn wine-red.[7]
- Titrate the solution with the standardized 0.01 M EDTA solution from the burette with constant swirling.
- The endpoint is reached when the color of the solution sharply changes from wine-red to blue.[7]
- Record the volume of EDTA used and calculate the concentration of zinc in the sample.

## Visualizations



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Caption: Eriochrome Black T Metal Complex Formation.



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Address: 3281 E Guasti Rd

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